molecular formula C6H6ClN B042638 3-Chloro-4-methylpyridine CAS No. 72093-04-0

3-Chloro-4-methylpyridine

Cat. No. B042638
CAS RN: 72093-04-0
M. Wt: 127.57 g/mol
InChI Key: VLNXNJMHLZFECV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Chloro-4-methylpyridine and its derivatives involves multiple steps, including condensation, cyclization, chlorination, and hydrolysis reactions. A study by Yang Shao-juan (2012) introduced a method for synthesizing 3-Chloro-4-methylpyridazine, an important intermediate for pesticides and antiviral drugs, which could be analogous to the synthesis of 3-Chloro-4-methylpyridine. The method was highlighted for its mild reaction conditions and suitability for industrial production, achieving a total yield of 30% (Yang Shao-juan, 2012).

Molecular Structure Analysis

The molecular structure of 3-Chloro-4-methylpyridine derivatives has been investigated using various spectroscopic and theoretical methods. For instance, Velraj et al. (2015) performed a comprehensive study on the molecular structures, vibrational wavenumbers, atomic charges, molecular electrostatic potentials, and NMR chemical shifts for related molecules using DFT/B3LYP method, which can offer insights into the structure of 3-Chloro-4-methylpyridine (Velraj, Soundharam, & Sridevi, 2015).

Chemical Reactions and Properties

3-Chloro-4-methylpyridine undergoes various chemical reactions, forming complex structures and demonstrating diverse reactivity patterns due to its functional groups. For example, studies have investigated its involvement in forming supramolecular associations in organic acid–base salts, revealing insights into its reactivity and potential for forming hydrogen-bonded structures (N. C. Khalib et al., 2014).

Scientific Research Applications

  • Medicine and Agricultural Chemicals : A study by Su Li (2005) demonstrated that pillar chromatography can effectively separate and purify 2-chloro-5-trichloromethylpyridine with over 90% purity. This compound is a valuable intermediate in medicine and agricultural chemicals (Su Li, 2005).

  • Antifungal Activity : Research by Gangadasu et al. (2009) showed that 2-chloro-5-methylpyridine-3-olefin derivatives exhibit promising antifungal activity. These derivatives demonstrate efficient photochemical E (trans)-->Z (cis) isomerization and have antifungal activity comparable to standard antifungals (Gangadasu et al., 2009).

  • Nicotine-Based Pesticides : According to a study by Yang Yi (2005), derivatives of 3-methylpyridine, including 3-Chloro-4-methylpyridine, show potential as intermediates in nicotine-based pesticides. Nicotine itself is seeing a promising development trend in this sector (Yang Yi, 2005).

  • Synthesis of Various Pyridines : Marsais et al. (1988) found that directed lithiation of 4-halopyridines allows for versatile functionalization and synthesis of various 3,4-disubstituted pyridines. This process has potential applications in nucleophilic chemistry (Marsais et al., 1988).

  • Electrophoretic Separation : A study by S. Wren (1991) showed that optimizing pH in electrophoretic separation of methylpyridines, including 3- and 4-methylpyridines, can improve separation and mobility. The mobilities of these isomers are linearly dependent on the calculated charge (S. Wren, 1991).

  • Chemical Synthesis and Material Science : L. Fan (2008) successfully synthesized 2-chloro-3-amino-4-methylpyridine oxychloride cement with a yield of 57.3%. This demonstrates the potential of 3-Chloro-4-methylpyridine derivatives as greener alternatives in material science (L. Fan, 2008).

Safety And Hazards

3-Chloro-4-methylpyridine is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

3-chloro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN/c1-5-2-3-8-4-6(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNXNJMHLZFECV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376579
Record name 3-Chloro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-methylpyridine

CAS RN

72093-04-0
Record name 3-Chloro-4-methylpyridine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-methylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
H Zhang, B Song, H Zhong, S Yang… - Journal of …, 2005 - Wiley Online Library
… presence of sodium methoxide in anhydrous methanol yields ethyl 2-cyano-3,3-dimethyl- thioacrylate, followed by the nucleophilic substitution with 2-amino-3-chloro-4- methylpyridine …
Number of citations: 14 onlinelibrary.wiley.com
Z Aydin, M Keleş - Spectrochimica Acta Part A: Molecular and …, 2022 - Elsevier
… 4-(Dimethylamino)benzaldehyde (0.300 g, 2.0 mmol) was dissolved in 3 mL DMF and 3-chloro-4-methylpyridine (220 µL, 2.0 mmol) was added into this solution. t BuOK (0.970 g 7.0 …
Number of citations: 16 www.sciencedirect.com
G Ouyang, B Song, H Zhang, S Yang, L Jin, Q Li, D Hu - Molecules, 2005 - mdpi.com
… -cyano-3,3-dimethyl-thioacrylate and 4-trifluoromethylaniline (dimethylformamide [DMF] – toluene, 10-20C, 40 h) [5]; (d) nucleophilic substitution with 2-amino-3-chloro-4-methylpyridine …
Number of citations: 18 www.mdpi.com
TK Chen - 1980 - search.proquest.com
Chlorination of 2, 6-diaminopyridine by in situ formation of chlorine in 17 molecular proportions gave reproducibly in good yield the compound previously obtained by Majid using …
Number of citations: 0 search.proquest.com
JAN EPSZTAJN - Advances in Heterocyclic Chemistry, 1992 - books.google.com
… iodide gave a mixture of 3-chloro-4-methylpyridine (105a)(40%) and 3chloro-4-ethylpyridine (106a)(20%). Furthermore, alkylation with allyl chloride afforded 3-chloro-4-(1, 5-hexadien-3…
Number of citations: 0 books.google.com
R Fondekar - 2019 - search.proquest.com
Malaria is an infectious parasitic disease affecting vertebrates such as birds and animals including humans. It is caused by unicellular eukaryotes belonging to the genus Plasmodium …
Number of citations: 3 search.proquest.com
K Feng - 2020 - ideals.illinois.edu
Direct installation of oxygen, nitrogen, and methyl functionalities into C (sp3)–H bonds is a topic of significant synthetic and medicinal interest. These modifications have the potential to …
Number of citations: 0 www.ideals.illinois.edu
B Song, L Jin, S Yang, PS Bhadury, B Song… - … Friendly Antiviral Agents …, 2010 - Springer
… -3-(2-chloro-4-methylpyridin-3-ylamino)-3-methylthioacrylate through the two-component reaction of ethyl 2-cyano-3,3-dimethylthioacrylate and 2-amino-3-chloro-4-methylpyridine in …
Number of citations: 2 link.springer.com
J Mazuryk, K Klepacka, W Kutner… - … Science & Technology, 2023 - ACS Publications
… Two UV–vis colorimetric sensors for GLP were devised by linking 3-chloro-4-methylpyridine with 4-(dimethylamino) benzaldehyde or 4-(dimethylamino) cinnamaldehyde in a one-step …
Number of citations: 3 pubs.acs.org
TD Casselman - 2023 - search.proquest.com
The two pillars of synthetic organic chemistry, reaction methodology development and total synthesis of complex natural products, has remained the focus of chemical research for …
Number of citations: 0 search.proquest.com

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